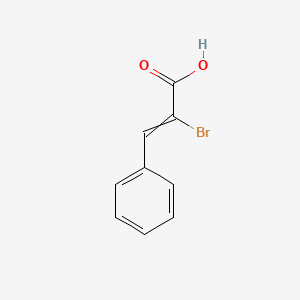

alpha-Bromocinnamic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Alpha-Bromocinnamic acid is a useful research compound. Its molecular formula is C9H7BrO2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Alpha-bromocinnamic acid has been investigated for its potential therapeutic effects due to its anti-inflammatory and antioxidant properties. Research indicates that derivatives of cinnamic acids, including this compound, exhibit significant lipoxygenase inhibition, making them promising candidates for treating inflammatory diseases such as asthma, psoriasis, and rheumatoid arthritis. For instance, a study found that a series of synthesized multi-target cinnamic acids demonstrated potent lipoxygenase inhibition with IC50 values ranging from 7.4 to 100 µM, highlighting the effectiveness of these compounds in modulating inflammatory pathways .

Organic Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of various bioactive compounds. It can undergo reactions such as the Masuda borylation-Suzuki coupling sequence, which allows for the formation of α,β-substituted cinnamaldehydes. This method has shown to be effective in synthesizing complex structures without affecting the reactivity of the starting materials .

Table 1: Key Reactions Involving this compound

Biochemical Applications

This compound has been utilized in biotransformations to produce β-arylethylamines through a bi-enzymatic conversion process. This approach combines phenylalanine ammonia lyase and aromatic L-amino acid decarboxylase enzymes to facilitate the conversion of arylacrylic acids into amines efficiently. The study reported conversion rates of up to 61% under optimized conditions, demonstrating the compound's utility in biochemical applications .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound derivatives. Studies indicate that certain derivatives exhibit antibacterial and antifungal activities, making them suitable candidates for developing new antimicrobial agents. The structural modifications of this compound can enhance its efficacy against various pathogens .

Case Studies

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of synthesized this compound derivatives on human cell lines. The results showed a significant reduction in pro-inflammatory cytokines, suggesting that these compounds could be developed into therapeutic agents for inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The findings indicated that specific derivatives exhibited substantial antibacterial properties, paving the way for further development in clinical settings.

Propiedades

Fórmula molecular |

C9H7BrO2 |

|---|---|

Peso molecular |

227.05 g/mol |

Nombre IUPAC |

2-bromo-3-phenylprop-2-enoic acid |

InChI |

InChI=1S/C9H7BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,(H,11,12) |

Clave InChI |

HBMGEXMZDMAEDN-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C=C(C(=O)O)Br |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.